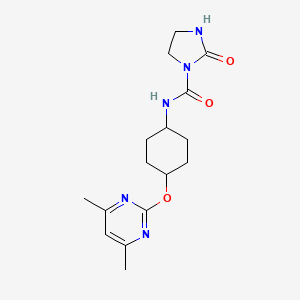![molecular formula C25H18Cl2N2O5 B2756699 methyl 4-(3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate CAS No. 1005117-99-6](/img/structure/B2756699.png)
methyl 4-(3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrolo[3,4-d]isoxazole ring, a phenyl group, and a benzoate ester . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. These features could result in a variety of interesting chemical properties, including potential reactivity with various reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the presence of its various functional groups. For example, the benzoate ester could potentially influence its solubility in various solvents .Applications De Recherche Scientifique
Electropolymerization and Spectroelectrochemical Characterization
- Application in Electrochromic Materials : A study discussed the synthesis and electrochromic properties of a magenta polypyrrole derivative synthesized from a pyrrole derivative and Methyl Red azo dye. The electrochromic properties such as chromatic contrast and switching time were highlighted, suggesting potential applications in electrochromic devices and pH sensors due to the material's color change response to pH levels (Almeida et al., 2017).
Heterocyclic Chemistry and Polymer Synthesis
- Scaffold for Synthesis of Highly Functionalized Compounds : Research on alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrated their utility as scaffolds for synthesizing highly functionalized isoxazole derivatives, suggesting a pathway for the development of novel organic molecules with potential applications in drug discovery and materials science (Ruano et al., 2005).
Thermotropic Polyesters and Liquid-Crystalline Materials
- Development of Nematic Liquid Crystals : A study on thermotropic polyesters based on specific carboxylic acids showed the formation of nematic melts, pointing towards applications in liquid crystal displays and other optoelectronic devices (Kricheldorf & Thomsen, 1992).
Supramolecular Chemistry and Liquid-Crystalline Phases
- Supramolecular Dendrimers in Cubic Liquid-Crystalline Phase : The design and synthesis of spherical supramolecular dendrimers self-organized in a novel thermotropic cubic liquid-crystalline phase were discussed, illustrating the potential for creating advanced materials with unique optical and structural properties (Balagurusamy et al., 1997).
Mesomorphic Behavior and Photoluminescence
- Mesogenic Compounds with Photoluminescent Properties : Research on a series of oxadiazole derivatives explored their mesomorphic behavior and photoluminescent properties, indicating their applicability in the development of new materials for photoluminescent devices and liquid crystal technologies (Han et al., 2010).
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Bixlozone , is the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS) . DXS is a crucial enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is responsible for the production of terpenoids and carotenoids in plants .
Mode of Action
Bixlozone acts by inhibiting the activity of DXS . This inhibition disrupts the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of terpenoids . As a result, the production of carotenoids, which are essential for photosynthesis, is halted .
Biochemical Pathways
The affected biochemical pathway is the non-mevalonate pathway or methylerythritol phosphate (MEP) pathway . This pathway is responsible for the production of terpenoids and carotenoids in plants . The inhibition of DXS leads to a decrease in the production of these compounds, affecting various downstream processes, including photosynthesis .
Pharmacokinetics
As a herbicide, it is likely to be absorbed by the roots and shoots of plants and transported to various parts of the plant where it exerts its action . The compound’s bioavailability would depend on factors such as its solubility, stability, and the plant’s ability to metabolize it .
Result of Action
The inhibition of carotenoid biosynthesis by Bixlozone leads to the bleaching of plant tissues . Carotenoids protect chlorophyll from photooxidation and contribute to photosynthesis . Without carotenoids, the plant’s leaves turn white, and the plant eventually dies due to the inability to photosynthesize .
Action Environment
The action, efficacy, and stability of Bixlozone can be influenced by various environmental factors. These may include the pH of the soil, temperature, and moisture levels . .
Orientations Futures
The potential applications and future directions for research on this compound would likely depend on its physical and chemical properties, as well as its biological activity (if any). It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .
Propriétés
IUPAC Name |
methyl 4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O5/c1-33-25(32)14-7-10-16(11-8-14)28-23(30)20-21(18-12-9-15(26)13-19(18)27)29(34-22(20)24(28)31)17-5-3-2-4-6-17/h2-13,20-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDBMIZMDLRZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2756616.png)


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2756620.png)


![5-ethoxy-3-(2-ethoxyethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2756628.png)

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2756631.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine](/img/structure/B2756633.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate](/img/structure/B2756634.png)
![[4-(Cyanomethyl)phenyl]methanesulfonyl chloride](/img/structure/B2756638.png)
![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B2756639.png)